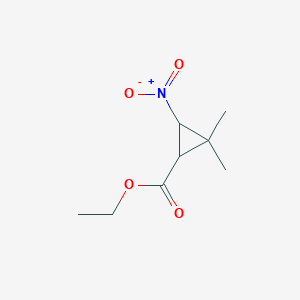
Ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) is an organic compound with the molecular formula C₇H₁₁NO₄. This compound is characterized by a cyclopropane ring substituted with a carboxylic acid ester group, two methyl groups, and a nitro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: The initial step involves the formation of cyclopropanecarboxylic acid. This can be achieved through the reaction of cyclopropane with carbon monoxide and a suitable catalyst under high pressure and temperature conditions.
Esterification: The cyclopropanecarboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Nitration: The final step involves the nitration of the ethyl ester using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position of the cyclopropane ring.
Industrial Production Methods
Industrial production of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, ethyl ester: Similar structure but with a different substituent at the 3-position.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Another derivative with a different ester group.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropane ring, ester group, and nitro group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
174574-81-3 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3 |
InChI Key |
MDYSCNIFVJSGAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
Synonyms |
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















